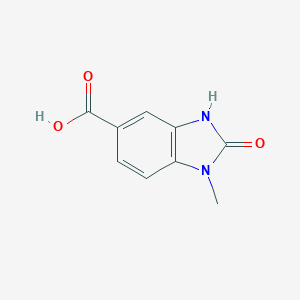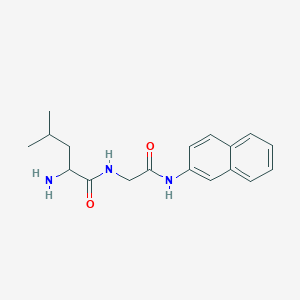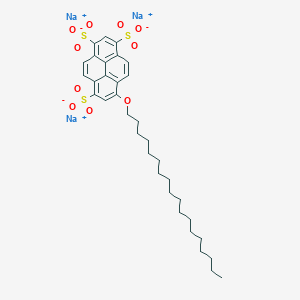
8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Overview
Description
8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble, polar fluorescent lipid probe. It is known for its sensitivity in fluorimetric assays, particularly for cationic surfactants. The compound is characterized by its fluorescence properties, making it suitable for various analytical and research applications .
Mechanism of Action
Target of Action
The primary target of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as PTS18, is cationic surfactants . Cationic surfactants are substances that reduce the surface tension of a liquid, the interfacial tension between two liquids, or that between a liquid and a solid. They are used in various applications, including as detergents and emulsifiers.
Mode of Action
PTS18 is a highly water-soluble polar fluorescent lipid probe . It interacts with its targets (cationic surfactants) by embedding itself in the surfactant micelles. The fluorescence of PTS18 is sensitive to its environment, and changes in the local polarity or the presence of quenching species can affect its fluorescence .
Biochemical Pathways
It is known that the compound is used for the sensitive fluorimetric assay of cationic surfactants . This suggests that it may interact with biochemical pathways involving these surfactants.
Pharmacokinetics
Given its high water solubility , it can be inferred that it has good bioavailability
Result of Action
The interaction of PTS18 with cationic surfactants results in changes to its fluorescence. This change can be measured and used to quantify the presence of cationic surfactants . Therefore, the molecular and cellular effects of PTS18’s action primarily involve changes in fluorescence.
Action Environment
The action of PTS18 is influenced by environmental factors such as the local polarity and the presence of quenching species These factors can affect the fluorescence of PTS18 and, therefore, its efficacy as a probe
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt involves the sulfonation of pyrene followed by the attachment of an octadecyl group. The reaction typically proceeds under controlled conditions to ensure the correct substitution pattern on the pyrene ring. The final product is then neutralized with sodium hydroxide to form the trisodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt primarily undergoes substitution reactions due to the presence of sulfonic acid groups. These groups can participate in various nucleophilic substitution reactions, making the compound versatile in chemical synthesis .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) under mild conditions to prevent decomposition .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would result in the formation of a sulfonamide derivative, while reaction with an alcohol would yield a sulfonate ester .
Scientific Research Applications
8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt is widely used in scientific research due to its unique properties In chemistry, it serves as a fluorescent probe for the detection of cationic surfactants In biology, it is used to study membrane dynamics and lipid interactionsIndustrially, it is used in the formulation of various products that require precise fluorescence measurements .
Comparison with Similar Compounds
Similar Compounds:
- 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt
- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
- 8-Octadecyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Uniqueness: Compared to similar compounds, this compound stands out due to its longer alkyl chain (octadecyl group), which enhances its lipid solubility and interaction with lipid membranes. This makes it particularly useful in studies involving lipid dynamics and membrane interactions .
Properties
IUPAC Name |
trisodium;8-octadecoxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O10S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-44-29-23-30(45(35,36)37)26-20-21-28-32(47(41,42)43)24-31(46(38,39)40)27-19-18-25(29)33(26)34(27)28;;;/h18-21,23-24H,2-17,22H2,1H3,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABMEQMYXMSMGI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555895 | |
| Record name | Trisodium 8-(octadecyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111024-84-1 | |
| Record name | Trisodium 8-(octadecyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


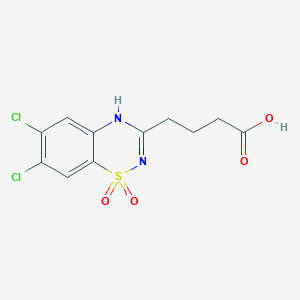
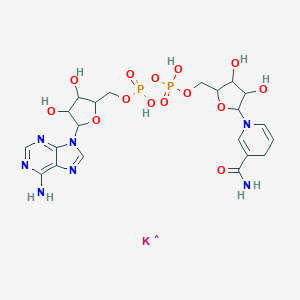
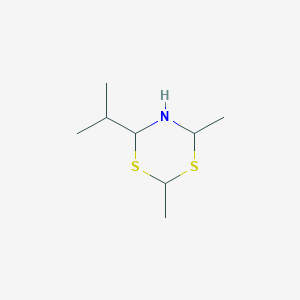
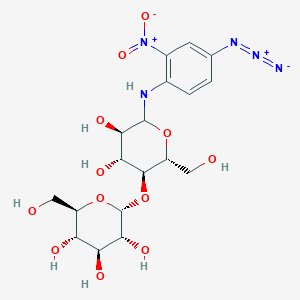

![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
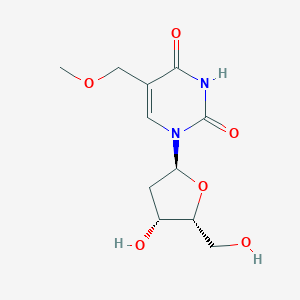
![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B9941.png)
![3-[(1R,2S,3R)-2-[2-(furan-3-yl)ethyl]-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid](/img/structure/B9943.png)
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)


